{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE
Overview
Description
The compound {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is a complex organic molecule featuring multiple functional groups, including pyrazole and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and piperazine intermediates, followed by their coupling under specific conditions. For instance, the pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, while the piperazine ring can be prepared through the cyclization of ethylenediamine with dihaloalkanes. The final coupling step often involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The pyrazole ring can be hydrogenated under high pressure to yield a dihydropyrazole derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, potassium carbonate (K2CO3), dimethylformamide (DMF).
Major Products Formed
Oxidation: Amino derivatives of the pyrazole ring.
Reduction: Dihydropyrazole derivatives.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structural features suggest it could be effective as an anti-inflammatory, antimicrobial, or anticancer agent. Ongoing research aims to elucidate its pharmacokinetics and pharmacodynamics to better understand its efficacy and safety profile.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer science and catalysis.
Mechanism of Action
The mechanism of action of {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets. The pyrazole and piperazine rings can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- **4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINE
- **1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE
- **4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINE-1-CARBOXYLIC ACID
Uniqueness
The uniqueness of {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE lies in its dual pyrazole and piperazine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[4-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazin-1-yl]-(1-methyl-4-nitropyrazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O3/c1-4-22-10-13(12(2)17-22)9-20-5-7-21(8-6-20)16(24)15-14(23(25)26)11-19(3)18-15/h10-11H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNCZLHJTARLQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2CCN(CC2)C(=O)C3=NN(C=C3[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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